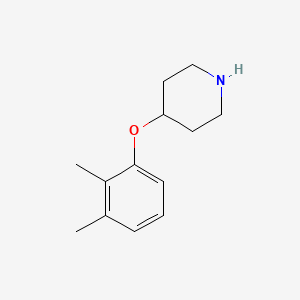

4-(2,3-Dimethylphenoxy)piperidine

Description

Significance of Piperidine (B6355638) Derivatives in Organic Chemistry

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules. uniba.itdut.ac.za Its significance in organic chemistry is multifaceted. In the realm of pharmaceuticals, the piperidine scaffold is present in numerous approved drugs, highlighting its importance in drug design. uniba.itdut.ac.za The introduction of a piperidine moiety can modulate a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn can enhance biological activity, selectivity, and pharmacokinetic profiles. dut.ac.zanih.gov

Beyond its role as a pharmacophore, piperidine and its derivatives are valuable synthetic intermediates and reagents. They are commonly used as bases in a variety of organic reactions. dtic.mil Furthermore, the development of novel synthetic methodologies to create substituted piperidines is an active area of research, aiming for more efficient and cost-effective ways to access these valuable compounds. nih.gov Recent advancements include streamlined approaches that combine biocatalytic oxidation with cross-coupling reactions to build complex piperidine structures. nih.gov

Overview of Phenoxypiperidine Motifs in Molecular Architecture

The phenoxypiperidine motif, characterized by a piperidine ring connected to a phenyl ring via an oxygen atom, is a key structural element in the design of biologically active molecules. This scaffold allows for diverse substitutions on both the piperidine and the phenyl rings, enabling fine-tuning of a compound's properties.

In molecular architecture, the phenoxy group's orientation and the nature of its substituents significantly influence a molecule's interaction with biological targets. For instance, substitutions on the phenyl ring can affect receptor binding affinity, selectivity, and metabolic stability. The inclusion of methyl groups, as seen in 4-(2,3-Dimethylphenoxy)piperidine, can increase lipophilicity, which may influence the compound's ability to cross cellular membranes, including the blood-brain barrier. This makes the phenoxypiperidine scaffold particularly relevant for developing agents that target the central nervous system (CNS). Research on various phenoxyalkylpiperidines has demonstrated their potential as high-affinity ligands for receptors such as the sigma-1 receptor. uniba.it

Research Context of this compound

The specific compound this compound is primarily encountered in the scientific literature as its hydrochloride salt, a white to off-white crystalline solid. Its research context is largely as a building block or a reference compound in the exploration of new chemical entities with potential therapeutic applications.

While detailed studies focusing exclusively on this compound are not abundant, its structure places it within a class of compounds investigated for their effects on the central nervous system. The general synthetic strategy for such compounds often involves the reaction of a substituted phenol (B47542) (in this case, 2,3-dimethylphenol) with a suitably protected 4-hydroxypiperidine (B117109), followed by deprotection. Another common route is the reaction of piperidine with a phenoxy-containing electrophile.

The research interest in this compound and its analogs is driven by the established biological activities of the broader phenoxypiperidine class. For example, derivatives with different substitutions on the phenoxy ring have been explored for their potential as neuroprotective agents and for their interactions with various neurotransmitter receptors. The 2,3-dimethyl substitution pattern on the phenoxy ring of the title compound provides a specific lipophilic and steric profile that can be compared with other substitution patterns to understand structure-activity relationships within this chemical series.

Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀ClNO | |

| Molecular Weight | 241.76 g/mol | |

| Physical State | Solid (inferred from analogs) | |

| Melting Point | 200–207°C (inferred from analogs) |

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-(2,3-dimethylphenoxy)piperidine |

InChI |

InChI=1S/C13H19NO/c1-10-4-3-5-13(11(10)2)15-12-6-8-14-9-7-12/h3-5,12,14H,6-9H2,1-2H3 |

InChI Key |

SWOAHKOFKRMKBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2CCNCC2)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,3 Dimethylphenoxy Piperidine and Analogous Structures

Established Synthetic Routes to the Piperidine (B6355638) Ring System

The piperidine motif is a common structural feature in many biologically active compounds, leading to the development of numerous synthetic strategies for its construction. These methods can be broadly categorized into cyclization reactions to form the heterocyclic ring and approaches to introduce substituents onto a pre-existing piperidine core.

Cyclization Reactions for Piperidine Scaffold Construction

Intramolecular cyclization is a powerful tool for constructing the piperidine ring. nih.gov These reactions typically involve the formation of one or two new bonds on a linear precursor. Common strategies include:

Reductive Amination: The condensation of an amine with a ketone or aldehyde, followed by the reduction of the resulting imine, is a widely used method for forming C-N bonds in a cyclization cascade. nih.govbeilstein-journals.org

Intramolecular Nucleophilic Substitution: A nitrogen nucleophile can displace a leaving group within the same molecule to form the piperidine ring. nih.gov This can be achieved through a one-pot process involving chlorination of amino alcohols, which avoids the need for protection/deprotection steps. organic-chemistry.org

Aza-Prins Cyclization: This reaction provides a direct route to cis-4-hydroxypiperidines, which can serve as key intermediates for further functionalization. rsc.org

Radical Cyclization: Radical-mediated cyclization of amino-aldehydes or 1,6-enynes offers another pathway to substituted piperidines. nih.gov

[5+1] Annulation: This method involves the reaction of a five-atom component with a one-atom component to construct the six-membered ring. Donohoe and coworkers reported a hydrogen borrowing [5+1] annulation method using an iridium(III) catalyst. nih.gov

Electroreductive Cyclization: This electrochemical approach utilizes an imine and a terminal dihaloalkane to synthesize piperidine derivatives. nih.govbeilstein-journals.org

The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Comparison of Cyclization Reactions for Piperidine Synthesis

| Reaction Type | Key Features | Starting Materials |

| Reductive Amination | Forms C-N bonds via an imine intermediate. nih.govbeilstein-journals.org | Amines, Ketones/Aldehydes |

| Intramolecular Nucleophilic Substitution | Nitrogen displaces a leaving group. nih.govorganic-chemistry.org | Amino alcohols, Halogenated amines |

| Aza-Prins Cyclization | Diastereoselective synthesis of cis-4-hydroxypiperidines. rsc.org | Homoallylic amines, Carbonyl compounds |

| Radical Cyclization | Involves radical intermediates. nih.gov | Amino-aldehydes, 1,6-enynes |

| [5+1] Annulation | Iridium-catalyzed stereoselective synthesis. nih.gov | Hydroxyamine intermediates |

| Electroreductive Cyclization | Electrochemical method using a flow microreactor. nih.govbeilstein-journals.org | Imines, Dihaloalkanes |

Approaches to Substituted Piperidines

In addition to building the ring from acyclic precursors, methods for functionalizing a pre-existing piperidine or a related heterocyclic ring are also crucial.

Hydrogenation of Pyridines: The catalytic hydrogenation of pyridines is a common and convenient method for preparing the piperidine core. dtic.mil Various catalysts, including nickel, rhodium, and palladium, have been employed for this transformation. nih.govdtic.mil

Functionalization of Piperidinones: Piperidones, which are cyclic ketones, serve as versatile intermediates. They can be synthesized through methods like the Dieckmann condensation and subsequently reduced to the corresponding substituted piperidines. dtic.mil For instance, 4-piperidones can be prepared by the addition of a primary amine to two equivalents of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil

Modification of Pre-existing Piperidines: A recently developed two-stage process allows for the modification of piperidines by first using biocatalytic carbon-hydrogen oxidation to introduce a hydroxyl group, followed by radical cross-coupling to form new carbon-carbon bonds. news-medical.net

Strategies for Phenoxy Group Introduction in Piperidine Scaffolds

Once the substituted piperidine scaffold, typically a 4-hydroxypiperidine (B117109), is in hand, the next critical step is the formation of the ether linkage with the 2,3-dimethylphenol (B72121) moiety.

Nucleophilic Substitution Approaches to C-O Bond Formation

The Williamson ether synthesis and its variations are the most common methods for forming the C-O bond in 4-phenoxypiperidines. researchgate.net This involves the reaction of a piperidin-4-olate with a suitable electrophile or, more commonly, the reaction of a 4-hydroxypiperidine with an activated phenol (B47542).

A typical procedure involves the deprotonation of 4-hydroxypiperidine with a base like sodium hydride to form the corresponding alkoxide. This nucleophile then displaces a leaving group on an aromatic ring. However, for the synthesis of 4-(2,3-dimethylphenoxy)piperidine, it is more common to activate the piperidine hydroxyl group. For example, tert-butyl 4-hydroxypiperidine-1-carboxylate can be sulfonylated and then undergo substitution with the phenoxide. researchgate.net

The reactivity in nucleophilic aromatic substitution (SNAr) is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. nih.govbeilstein-journals.orgbeilstein-journals.org While direct SNAr on an unactivated phenyl ring is difficult, the use of a suitable leaving group on the piperidine ring, such as a tosylate or mesylate, facilitates the reaction with the 2,3-dimethylphenoxide.

Catalytic Methods for Phenoxy Derivatization

While less common for this specific transformation, catalytic methods for C-O bond formation are gaining importance. Palladium-catalyzed cross-coupling reactions, for instance, can be used to form aryl ethers. However, for the synthesis of simple phenoxy ethers like this compound, nucleophilic substitution remains the more straightforward and widely used approach.

Iron-catalyzed C(sp²)–C(sp³) Suzuki-Miyaura cross-coupling has been investigated for the formation of C-C bonds, and related iron-catalyzed systems with phenoxyimine ligands have been studied for their potential in C-O bond formation, though this is a more complex approach than direct nucleophilic substitution for this target molecule. acs.org

Novel Synthetic Methodologies and Green Chemistry Approaches

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of novel strategies such as biocatalysis, radical cross-couplings, and one-pot multicomponent reactions.

Biocatalytic Transformations in Piperidine Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines with precise stereochemistry. nih.gov This method employs a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This strategy has been successfully applied to the synthesis of key intermediates for several pharmaceutical agents. nih.gov

Another innovative biocatalytic approach involves the immobilization of enzymes to enhance their stability and reusability. For example, Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic halloysite (B83129) nanotubes has been used as a reusable catalyst for the synthesis of piperidines via a multicomponent reaction. rsc.org This immobilized biocatalyst demonstrated higher catalytic efficiency than the free enzyme and could be reused for multiple reaction cycles. rsc.org

Furthermore, the combination of biocatalytic C-H oxidation and radical cross-coupling has emerged as a powerful tool for simplifying the synthesis of complex piperidines. news-medical.netmedhealthreview.comnih.govchemistryviews.org Enzymes are used to selectively introduce hydroxyl groups onto the piperidine scaffold, which can then be further functionalized using radical cross-coupling reactions. news-medical.netmedhealthreview.comchemistryviews.org This modular approach significantly streamlines the synthesis of valuable piperidine-containing molecules. news-medical.netmedhealthreview.com

Radical Cross-Coupling Strategies for Complex Piperidine Architectures

Radical cross-coupling reactions have gained prominence as a versatile method for forming carbon-carbon and carbon-heteroatom bonds. These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

A recently developed strategy combines biocatalytic C-H oxidation with radical cross-coupling to achieve the rapid and modular functionalization of piperidines. nih.govresearchgate.netchemrxiv.org This approach is analogous to the well-established electrophilic aromatic substitution followed by palladium-catalyzed cross-coupling used for flat, aromatic molecules, but is applied to three-dimensional saturated systems. nih.govresearchgate.net This method allows for the enantiospecific and diastereoselective synthesis of complex piperidine architectures. nih.gov The use of nickel electrocatalysis for the radical cross-coupling step avoids the need for expensive precious metal catalysts like palladium. news-medical.netmedhealthreview.com

Another novel approach utilizes a boronyl radical-catalyzed (4+2) cycloaddition reaction for the synthesis of polysubstituted piperidines. nih.gov This metal-free method employs commercially available diboron (B99234) compounds and 4-phenylpyridine (B135609) as catalyst precursors to facilitate the cycloaddition between 3-aroyl azetidines and various alkenes. nih.gov The reaction proceeds with high yield and diastereoselectivity, providing access to piperidines with dense substitution patterns that are not easily accessible by other methods. nih.gov

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules in a single reaction vessel, minimizing waste and purification steps. acs.orgjournalspub.com

A variety of catalysts have been employed to facilitate the one-pot synthesis of highly functionalized piperidines. These include phenylboronic acid, researchgate.net zirconium oxychloride, growingscience.com citric acid, growingscience.com and calix[n]arenes. growingscience.com These methods typically involve the reaction of an aldehyde, an amine, and a β-dicarbonyl compound to generate the piperidine scaffold in good to excellent yields. researchgate.netgrowingscience.com

The development of asymmetric multicomponent reactions is a particularly attractive goal. An efficient, asymmetric, four-component, one-pot synthesis of highly substituted piperidines has been achieved with excellent diastereo- and enantioselectivity. acs.org This sequence involves an organocatalyzed Michael addition, a domino aza-Henry/hemiaminalization reaction, and a Lewis acid-mediated allylation or cyanation. acs.org This powerful strategy allows for the construction of complex piperidine structures with precise stereochemical control in a single operation. acs.org

Advanced Analytical and Spectroscopic Characterization of 4 2,3 Dimethylphenoxy Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 4-(2,3-Dimethylphenoxy)piperidine. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity of the 2,3-dimethylphenoxy group to the 4-position of the piperidine (B6355638) ring.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum displays signals corresponding to each unique proton. The aromatic protons on the dimethylphenoxy ring typically appear in the downfield region (δ 6.5-7.5 ppm). The proton at the 4-position of the piperidine ring, being attached to the oxygen atom, is expected to resonate at a specific chemical shift. The protons on the piperidine ring adjacent to the nitrogen (H-2 and H-6) and the other methylene (B1212753) protons (H-3 and H-5) will have distinct signals. The two methyl groups on the aromatic ring will appear as sharp singlets in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. The aromatic carbons of the 2,3-dimethylphenoxy moiety will resonate in the typical aromatic region (δ 110-160 ppm), with the oxygen-bearing carbon appearing most downfield. The piperidine carbons will show signals in the aliphatic region, with C-4 being shifted downfield due to the ether linkage. The two methyl carbons will have characteristic signals in the upfield region of the spectrum. chemicalbook.comymdb.ca

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Notes |

| Aromatic (C5-H, C6-H) | 6.8 - 7.2 | Multiplet | The exact shifts and coupling patterns depend on the substitution. |

| Aromatic (C4-H) | 6.7 - 6.9 | Doublet | |

| Piperidine (C4-H) | 4.2 - 4.6 | Multiplet | This proton is adjacent to the electronegative oxygen atom. |

| Piperidine (C2-H, C6-H) | 2.9 - 3.3 | Multiplet | Protons alpha to the nitrogen atom. |

| Piperidine (C3-H, C5-H) | 1.6 - 2.1 | Multiplet | |

| Piperidine (N-H) | 1.5 - 2.5 | Broad Singlet | Chemical shift can be variable and depends on solvent and concentration. |

| Methyl (Ar-CH₃) | 2.1 - 2.3 | Singlet | Two distinct singlets for the methyl groups at C-2 and C-3. |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Notes |

| Aromatic (C1-O) | 155 - 160 | Quaternary carbon attached to oxygen. |

| Aromatic (C2-CH₃) | 137 - 140 | Quaternary carbon attached to a methyl group. |

| Aromatic (C3-CH₃) | 125 - 130 | Quaternary carbon attached to a methyl group. |

| Aromatic (C4, C5, C6) | 115 - 128 | Aromatic CH carbons. |

| Piperidine (C4-O) | 70 - 75 | Carbon attached to the ether oxygen. |

| Piperidine (C2, C6) | 45 - 50 | Carbons alpha to the nitrogen atom. |

| Piperidine (C3, C5) | 30 - 35 | |

| Methyl (Ar-CH₃) | 15 - 25 | Two distinct signals for the two methyl groups. |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. wikipedia.org For this compound, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H-2 with H-3, and H-3 with H-4), establishing the spin system of the ring. It would also reveal couplings between the aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons to their directly attached carbons (one-bond ¹H-¹³C correlation). emerypharma.com This technique is essential for definitively assigning each carbon signal by linking it to its already-assigned proton, for instance, confirming the C-4 piperidine carbon by its correlation to the downfield H-4 proton. wikipedia.orgemerypharma.com

A correlation between the H-4 proton of the piperidine ring and the C-1 carbon of the phenoxy ring, which provides conclusive evidence of the ether linkage.

Correlations from the methyl protons to the aromatic C-2, C-3, and C-4 carbons, confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected by bonds. NOESY is valuable for determining the stereochemistry and preferred conformation of the molecule, for example, by showing correlations between certain piperidine protons and the aromatic or methyl protons. researchgate.net

The piperidine ring is known to exist in a chair conformation. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into the conformational dynamics of this compound. At low temperatures, the rate of chair-to-chair ring inversion could slow sufficiently on the NMR timescale to allow for the observation of separate signals for axial and equatorial protons. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. clockss.org Such studies can determine the energy barrier for this ring-flipping process.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. nist.gov

For a compound like this compound, common ionization techniques include Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), typically used with Liquid Chromatography (LC-MS). EI is a high-energy technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. ESI is a softer ionization method that usually results in a prominent protonated molecular ion [M+H]⁺, which is useful for confirming the molecular mass. nih.gov Various mass analyzers, such as quadrupole, time-of-flight (TOF), or ion trap, can be used to separate the resulting ions based on their mass-to-charge ratio (m/z).

The molecular weight of this compound is 205.30 g/mol . amadischem.com In an EI mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 205. The fragmentation pattern provides structural confirmation by breaking the molecule into characteristic smaller, charged fragments. chemguide.co.uk

Key predicted fragmentation pathways include:

Cleavage of the C-O Ether Bond: A primary fragmentation would be the cleavage of the bond between the piperidine ring and the phenoxy group. This can lead to a fragment ion corresponding to the 2,3-dimethylphenoxyl radical and a charged piperidin-4-yl cation, or more likely, a stable 2,3-dimethylphenoxide ion at m/z 121 .

Alpha-Cleavage: A characteristic fragmentation of piperidines involves cleavage at the carbon-carbon bond adjacent to the nitrogen atom. This would result in the loss of an ethyl radical, leading to a stable iminium ion.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage. A common pattern involves the loss of the nitrogen and two adjacent carbons, which can be a diagnostic fragmentation pathway for substituted piperidines. caymanchem.com

Interactive Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 205 | [C₁₃H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 122 | [C₈H₁₀O]⁺ | 2,3-Dimethylphenol (B72121) cation radical |

| 121 | [C₈H₉O]⁺ | 2,3-Dimethylphenoxide ion |

| 98 | [C₅H₁₀N]⁺ | Piperidin-1-ium-4-yl ion or related iminium ions |

| 84 | [C₅H₈N]⁺ | Dehydrogenated piperidine fragment |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The FT-IR spectrum of this compound is characterized by a combination of absorption bands that confirm the presence of the piperidine ring, the aromatic ether linkage, and the dimethyl-substituted benzene (B151609) ring.

The key vibrational modes include the N-H stretching of the secondary amine in the piperidine ring, C-H stretches from both the aliphatic piperidine and aromatic phenoxy groups, the C-O-C stretching of the aryl ether, and the C=C stretching of the aromatic ring. The piperidine ring itself also gives rise to a series of characteristic bending and stretching vibrations. researchgate.netresearchgate.net The N-H stretch is typically observed as a moderate band in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring are found just below 3000 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C ether linkage are strong indicators of the phenoxy group, typically appearing in the 1260-1000 cm⁻¹ range.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Piperidine N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium |

| Aryl Ether C-O-C | Asymmetric Stretch | 1200 - 1275 | Strong |

| Aryl Ether C-O-C | Symmetric Stretch | 1020 - 1075 | Medium |

| Piperidine C-N | Stretch | 1020 - 1220 | Medium |

Note: The exact positions of these bands can be influenced by the molecular environment and sample state (e.g., solid vs. liquid). nist.gov

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. For this compound, the principal chromophore—the part of the molecule that absorbs UV or visible light—is the 2,3-dimethylphenoxy group. The piperidine moiety, being a saturated aliphatic amine, does not exhibit significant absorption in the standard UV-Vis range (200-800 nm). researchgate.net

The UV-Vis spectrum is therefore dominated by π → π* transitions within the benzene ring. The substitution of the ring with methyl groups and the ether oxygen (an auxochrome) influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Typically, substituted benzenes display a strong absorption band (the E2-band) around 200-230 nm and a weaker, more structured band (the B-band) around 250-290 nm. researchgate.net The exact λmax can be affected by the solvent used for the analysis. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π* (E2-band) | Dimethylphenoxy group | ~220 nm |

| π → π* (B-band) | Dimethylphenoxy group | ~275 nm |

Note: These values are estimations and can shift based on solvent polarity and pH.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction analysis would unambiguously confirm its molecular structure. mdpi.com

Key structural features that would be elucidated include:

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation. nih.gov

Substituent Orientation: The analysis would determine whether the 4-(2,3-dimethylphenoxy) group occupies an equatorial or axial position on the piperidine ring. In most cases, bulky substituents prefer the more sterically favorable equatorial position. nih.gov

Intermolecular Interactions: The crystal packing arrangement, including any hydrogen bonding involving the piperidine N-H group and potential π-stacking interactions between aromatic rings, would be revealed. nih.gov

Table 3: Representative Crystallographic Parameters for Piperidine Derivatives

| Parameter | Example Data | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/n or C2/c | mdpi.commdpi.com |

| Unit Cell Dimensions | a, b, c (Å); β (°) | mdpi.com |

| Piperidine Ring Conformation | Chair | nih.gov |

| Key Bond Lengths (e.g., C-O, C-N) | ~1.37 Å, ~1.46 Å | nih.gov |

| Key Bond Angles (e.g., C-O-C) | ~118° | nih.gov |

Note: This table presents typical data from related structures to illustrate the type of information obtained.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for separating its stereoisomers.

HPLC and TLC are powerful tools for evaluating the purity of synthesized compounds. Reversed-phase HPLC (RP-HPLC) is a common method for analyzing moderately polar compounds like piperidine derivatives. researchgate.netnih.gov In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

TLC provides a rapid and cost-effective qualitative assessment of purity. researchgate.net The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The retention factor (Rf) value is characteristic of the compound in a given system and can reveal the presence of impurities.

Table 4: Example RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | Inertsil ODS C18 (or equivalent) |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 275 nm) |

| Column Temperature | 30 °C |

Source: Adapted from similar piperidine analysis methods. researchgate.netnih.gov

Since the C4 carbon of the piperidine ring is a stereocenter, this compound exists as a pair of enantiomers (R and S forms). Chiral chromatography is the primary method used to separate these enantiomers and determine the enantiomeric excess (ee) of a mixture. nih.govnih.gov This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are commonly used. nih.gov

The separation allows for the quantification of each enantiomer. The enantiomeric excess is a measure of the purity of one enantiomer relative to the other and is calculated using the areas of the two peaks in the chromatogram. masterorganicchemistry.com

Enantiomeric Excess (% ee) = |(Area_R - Area_S) / (Area_R + Area_S)| × 100

Table 5: Typical Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Chiral Stationary Phase (CSP) | Cellulose or Amylose-based (e.g., Chiralcel OD) |

| Mode | Normal Phase |

| Mobile Phase | Hexane / Isopropanol mixture |

| Detection | UV at λmax |

Source: Adapted from methods for separating piperidine derivatives. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 4 2,3 Dimethylphenoxy Piperidine

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For 4-(2,3-Dimethylphenoxy)piperidine, the HOMO would likely be localized on the electron-rich dimethylphenoxy ring, while the LUMO might be distributed over the piperidine (B6355638) ring.

Natural Bond Orbital (NBO) analysis is a method for studying charge distribution, hybridization, and intramolecular charge transfer within a molecule. It provides a picture of the bonding and lone-pair orbitals. In this compound, NBO analysis would reveal the charge on each atom, the nature of the chemical bonds (e.g., C-N, C-O, C-C), and any hyperconjugative interactions that contribute to the molecule's stability. These interactions involve the delocalization of electron density from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital.

Vibrational Frequency Calculations and Spectroscopic Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations are valuable for identifying a compound and understanding its structural features. For this compound, the calculated vibrational spectrum would show characteristic peaks for the C-H stretching and bending modes of the aromatic and piperidine rings, the C-N stretching of the piperidine, and the C-O ether linkage.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

TD-DFT is an extension of DFT used to study the electronic excited states of molecules. It can predict the electronic absorption spectrum (UV-Vis spectrum) by calculating the energies of electronic transitions and their corresponding oscillator strengths. For this compound, TD-DFT calculations would help to understand the nature of its electronic transitions, which would likely involve the promotion of an electron from a π orbital on the dimethylphenoxy ring to a π* anti-bonding orbital.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis involves mapping the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them. For this compound, this would involve systematically rotating the bonds connecting the piperidine ring and the phenoxy group to explore the different spatial arrangements and their relative energies. This analysis provides a deeper understanding of the molecule's flexibility and the populations of different conformers at a given temperature.

Theoretical Studies of Reactivity Descriptors

Theoretical investigations into the reactivity of this compound provide valuable insights into its chemical behavior. By employing computational methods, such as Density Functional Theory (DFT), it is possible to calculate various reactivity descriptors that elucidate the molecule's electronic structure and predict its reactive sites. These studies are fundamental to understanding the molecule's potential interactions and stability.

DFT calculations, often utilizing a functional like B3LYP with a basis set such as 6-311++G(d,p), are a standard approach for optimizing the molecular geometry and calculating electronic properties. orientjchem.org From the optimized structure, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are determined. These orbitals are crucial in defining the molecule's ability to donate and accept electrons.

The HOMO energy is associated with the capacity to donate electrons, while the LUMO energy relates to the ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the energy gap (ΔE), is a significant indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | -0.75 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.50 |

| Ionization Potential | I | -EHOMO | 6.25 |

| Electron Affinity | A | -ELUMO | 0.75 |

| Global Hardness | η | (I - A) / 2 | 2.75 |

| Chemical Potential | μ | -(I + A) / 2 | -3.50 |

| Global Electrophilicity Index | ω | μ² / (2η) | 2.23 |

The ionization potential (I) and electron affinity (A) provide information about the energy required to remove an electron and the energy released when an electron is added, respectively. Global hardness (η) and softness (S) are measures of the molecule's resistance to change in its electron distribution. A harder molecule has a larger energy gap and is less reactive, while a softer molecule has a smaller energy gap and is more reactive. researchgate.net The chemical potential (μ) indicates the tendency of electrons to escape from the system, while the global electrophilicity index (ω) quantifies the ability of the molecule to accept electrons.

In addition to these global descriptors, local reactivity descriptors are employed to identify the most reactive sites within the molecule. Fukui functions (f+ and f-) are particularly useful for this purpose. researchgate.net The Fukui function f+ indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species), while f- points to the site most susceptible to an electrophilic attack (attack by an electron-deficient species).

For this compound, one would expect the nitrogen atom of the piperidine ring and the oxygen atom of the ether linkage to be significant sites for electrophilic attack due to the presence of lone pairs of electrons. The aromatic ring, influenced by the activating dimethyl and phenoxy groups, would also contain sites susceptible to electrophilic substitution. Conversely, regions of the molecule with lower electron density would be more prone to nucleophilic attack. Mulliken population analysis is another method used to determine the distribution of charge on each atom, further helping to pinpoint electrophilic and nucleophilic centers. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. scirp.org In such a map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms and positive potential around the hydrogen atoms of the piperidine ring and the methyl groups.

Chemical Reactivity and Derivatization Strategies of the Phenoxypiperidine Moiety

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a primary site for chemical modification due to the presence of a lone pair of electrons on the nitrogen atom. This makes the nitrogen both nucleophilic and basic, allowing for a variety of reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the piperidine with an alkyl halide, such as benzyl (B1604629) chloride or its derivatives. chemicalforums.com These reactions typically proceed via an S_N2 mechanism. sciencemadness.org Common conditions for N-alkylation include the use of a base like potassium carbonate in a polar protic solvent such as ethanol, often accelerated by microwave irradiation. chemicalforums.com For more reactive alkyl halides, such as p-methoxybenzyl chloride, which can undergo S_N1 reactions, an organic base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (B109758) (DCM) may be preferred to control the reaction. chemicalforums.com The choice of solvent and base is crucial to optimize the yield and minimize side reactions, such as solvolysis of the alkyl halide. chemicalforums.com

Another approach to N-alkylation is reductive amination. This involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield the N-alkylated piperidine. sciencemadness.org This method is particularly useful when direct alkylation with an alkyl halide is problematic.

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acid chloride or an anhydride (B1165640), to form an amide. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. For instance, various amines can be acylated using N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) as the acylating source, sometimes with the aid of a catalyst. researchgate.net The resulting amides are generally stable compounds.

The following table summarizes common conditions for N-alkylation and N-acylation of piperidine derivatives:

| Reaction Type | Reagents | Solvent | Base | Conditions |

| N-Alkylation | Alkyl halide (e.g., benzyl chloride) | Ethanol | Potassium Carbonate | Microwave, 80°C |

| N-Alkylation | p-Methoxybenzyl chloride | Dichloromethane | DIPEA | Room Temperature, overnight |

| Reductive Amination | Aldehyde (e.g., phenylacetaldehyde) | 1,2-Dichloroethane | Triethylamine (B128534) | Reduction with STAB |

| N-Acylation | N,N-dimethylacetamide (DMA) | - | - | Catalytic |

Reactions Involving Nitrogen Lone Pair Electron Density

The lone pair of electrons on the piperidine nitrogen is fundamental to its chemical reactivity, participating in reactions beyond simple alkylation and acylation. The nitrogen's basicity allows it to act as a catalyst in various organic transformations. For example, piperidine can catalyze the derivatization of oligosaccharides with malononitrile. researchgate.net

The nucleophilicity of the nitrogen atom is also key in its role in multicomponent reactions. For instance, piperidine can participate in the one-pot synthesis of pyrano[2,3-d]pyrimidine derivatives. researchgate.net In these complex reactions, the piperidine nitrogen acts as a nucleophile, initiating a cascade of bond-forming events.

Furthermore, the nitrogen lone pair is crucial for the formation of metal complexes. The ability of the piperidine nitrogen to coordinate with metal centers is an important aspect of its chemistry, though detailed studies on 4-(2,3-Dimethylphenoxy)piperidine specifically are not widely available.

Transformations of the Phenoxy Group

The phenoxy portion of the molecule, specifically the 2,3-dimethylphenyl ring, offers another site for chemical modification, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

Electrophilic aromatic substitution (S_EAr) is a characteristic reaction of aromatic compounds. xmu.edu.cnlibretexts.org The rate and regioselectivity of these reactions are governed by the nature of the substituents already present on the aromatic ring. scielo.org.mx The electron-donating nature of the two methyl groups and the ether oxygen on the phenyl ring of this compound would be expected to activate the ring towards electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride and a Lewis acid catalyst.

The directing effects of the substituents on the 2,3-dimethylphenyl ring would influence the position of the incoming electrophile. The ortho- and para-directing effects of the ether oxygen and the methyl groups would likely lead to substitution at the positions ortho and para to the ether linkage, although steric hindrance from the existing methyl groups could influence the final product distribution.

Functionalization Reactions at the Phenoxy Moiety

Beyond electrophilic substitution, the phenoxy group can undergo other transformations. Cleavage of the ether bond is a potential reaction, although it typically requires harsh conditions such as strong acids (e.g., HBr, HI) or specific Lewis acids. This would result in the formation of 2,3-dimethylphenol (B72121) and a 4-substituted piperidine derivative.

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of this compound can affect different parts of the molecule.

Oxidation of the piperidine ring can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation of some 4-substituted piperidines can lead to the formation of the corresponding pyridine (B92270) derivatives. nih.gov In the context of drug metabolism, cytochrome P450 enzymes can oxidize piperidine rings. nih.gov The oxidation of the dimethylphenyl ring is also possible, potentially leading to the formation of phenols or quinones, although this would likely require strong oxidizing agents. The sulfur atom in related thio-analogs can be oxidized to form disulfides or sulfonic acids. researchgate.net

Reduction of the aromatic ring of this compound is possible but generally requires high pressure and a catalyst, such as rhodium on carbon or ruthenium. This would result in the formation of a cyclohexyl ether derivative. The piperidine ring itself is already saturated and therefore not susceptible to further reduction under standard catalytic hydrogenation conditions.

Utility in Chemical Transformations as a Reactive Intermediate

The this compound scaffold is a versatile building block in organic synthesis, primarily functioning as a reactive intermediate for the construction of more complex molecular architectures. Its utility stems from the reactivity of the piperidine ring's secondary amine, which serves as a prime site for various chemical modifications. The presence of the bulky 2,3-dimethylphenoxy group at the 4-position sterically influences the approach to the reactive nitrogen center and can affect the conformational preference of the piperidine ring, but the fundamental reactivity of the secondary amine remains the key to its role as an intermediate.

The primary strategies for derivatization involve reactions at the nitrogen atom, such as N-alkylation and N-acylation, which allow for the introduction of a vast array of functional groups and structural motifs. These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by systematically modifying the substituent on the piperidine nitrogen. nih.gov

N-Alkylation Reactions

A principal transformation utilizing this compound as an intermediate is N-alkylation. This reaction involves the formation of a new carbon-nitrogen bond by substituting an alkyl group onto the piperidine nitrogen. The process is typically achieved by reacting the piperidine with an alkylating agent, such as an alkyl halide (e.g., alkyl bromide or iodide), in the presence of a base. researchgate.net

Common conditions for this transformation include the use of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.netchemicalforums.com The base is crucial for neutralizing the hydrohalic acid (e.g., HBr or HI) generated during the reaction, which would otherwise protonate the starting piperidine and halt the reaction. The choice of solvent and temperature can be optimized depending on the reactivity of the alkylating agent. chemicalforums.com For instance, highly reactive electrophiles like benzyl chlorides may react under milder conditions, while less reactive ones may require heating. chemicalforums.com

This strategy is highly effective for synthesizing a diverse library of N-substituted piperidines, which are prevalent scaffolds in pharmaceuticals. The careful selection of the alkylating agent allows for the introduction of various side chains, including those bearing additional functional groups for further modification.

N-Acylation Reactions

Another key derivatization strategy is the N-acylation of the piperidine nitrogen to form the corresponding amide. N-acylation is a robust and widely used reaction in organic synthesis and medicinal chemistry. This transformation is generally accomplished by treating this compound with an acylating agent, such as an acyl chloride or an acid anhydride. nih.gov

The reaction is typically carried out in an inert solvent, often in the presence of a base like triethylamine or pyridine to act as a scavenger for the acidic byproduct (e.g., HCl). rsc.org The resulting N-acyl derivatives are generally stable compounds. The amide linkage is a critical functional group in many biologically active molecules, and its formation from a piperidine intermediate is a common step in the synthesis of drug candidates. nih.gov This reaction can also be performed with carboxylic acids using peptide coupling reagents.

The table below summarizes the key reactive transformations for the this compound intermediate.

| Transformation Type | Reagents & Conditions | Resulting Derivative Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X, where X=Br, I), Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl-4-(2,3-dimethylphenoxy)piperidine |

| N-Acylation | Acyl Chloride (R-COCl), Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Acyl-4-(2,3-dimethylphenoxy)piperidine (Amide) |

| Reductive Amination | Aldehyde or Ketone (R-CHO or R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-4-(2,3-dimethylphenoxy)piperidine |

| N-Arylation | Aryl Halide (Ar-X), Palladium or Copper Catalyst, Base | N-Aryl-4-(2,3-dimethylphenoxy)piperidine |

Applications As a Synthetic Building Block and in Advanced Materials Science

4-(2,3-Dimethylphenoxy)piperidine as a Core Scaffold for Organic Synthesis

The piperidine (B6355638) motif is a prevalent scaffold in medicinal chemistry and natural product synthesis. nih.gov The specific substitution pattern of this compound offers distinct advantages for the generation of diverse and complex molecules.

The piperidine ring within this compound serves as a foundational element for the construction of more elaborate heterocyclic systems. The nitrogen atom of the piperidine can be functionalized, and the ring itself can undergo various chemical transformations. For instance, synthetic strategies such as Type II Anion Relay Chemistry (ARC) can be employed to create highly substituted piperidine analogs. nih.govnih.gov This methodology allows for a modular and stereocontrolled approach to building complex molecules, where the initial piperidine scaffold dictates the core geometry of the final product. nih.gov The 2,3-dimethylphenoxy group can influence the reactivity and conformational preferences of the piperidine ring, thereby guiding the stereochemical outcome of subsequent reactions.

The development of synthetic methods to access all possible stereoisomers of a given scaffold is a significant goal in diversity-oriented synthesis. nih.gov The use of piperidine derivatives as starting materials is central to these efforts. nih.gov By employing techniques like pyridine (B92270) hydrogenation followed by controlled functionalization, a wide array of cis- and trans-disubstituted piperidines can be generated, which in turn serve as precursors to even more complex heterocyclic structures. nih.govwhiterose.ac.uk

In the field of drug discovery, particularly in fragment-based approaches, there is a high demand for three-dimensional (3D) molecular fragments to explore a broader chemical space. nih.gov Piperidine derivatives, including those with phenoxy substituents, are ideal candidates for generating such 3D fragments. nih.govnih.gov The non-planar nature of the piperidine ring provides a significant increase in shape diversity compared to flat aromatic structures. whiterose.ac.uk

The synthesis of libraries of piperidine-based compounds allows for the systematic exploration of structure-activity relationships. By varying the substituents on the piperidine ring and the phenoxy moiety, a large number of analogs can be created. nih.gov For example, a virtual library of 80 synthetically accessible 3D fragments was generated by enumerating 20 different piperidine isomers with various N-substituents, highlighting the potential for creating diverse chemical libraries from a single core scaffold. whiterose.ac.uk These libraries are crucial for identifying novel compounds with desired biological activities. nih.gov

Integration into Advanced Materials Development

The properties of this compound also lend themselves to applications in materials science, where the piperidine and phenoxy groups can be incorporated into larger molecular assemblies to impart specific functions.

Polymeric scaffolds are widely used in various applications, including tissue engineering and drug delivery. mdpi.commdpi.com The incorporation of functional molecules like this compound into these scaffolds can enhance their properties. For instance, the piperidine nitrogen can act as a site for further chemical modification or for interaction with other molecules. The phenoxy group can influence the polymer's physical properties, such as its thermal stability and solubility.

In the context of drug delivery, thermo-responsive polymers are of particular interest. mdpi.com The inclusion of specific chemical moieties can modulate the lower critical solution temperature (LCST) of these polymers, allowing for controlled drug release. While direct studies on this compound in this context are not prevalent, the principle of incorporating functional piperidine-containing molecules into polymeric backbones to create "smart" materials is well-established.

The creation of well-defined three-dimensional molecular architectures is a key goal in materials science, as the spatial arrangement of atoms dictates the material's properties. The rigid yet non-planar structure of the piperidine ring makes it a useful component in the design of such architectures. nih.gov

Precursor for Advanced Chemical Synthons

A synthon is a conceptual unit within a molecule that aids in the planning of a synthesis. This compound can be considered a precursor to various advanced chemical synthons. The piperidine ring itself can be a source of chiral synthons, which are valuable in asymmetric synthesis. nih.gov

Furthermore, the molecule can be chemically modified to create more reactive intermediates. For example, piperidine-derived nitrones can serve as powerful synthons for the synthesis of naturally occurring piperidine iminosugars. nih.gov The 2,3-dimethylphenoxy group can be modified or cleaved to introduce other functionalities, further expanding the synthetic utility of the core structure. The control of immediate precursors is also a significant aspect in the regulation of controlled substances, highlighting the importance of understanding the synthetic routes and potential transformations of piperidine-containing compounds. nih.gov The development of single-source precursors for techniques like chemical vapor deposition (CVD) to create materials such as silicon carbonitride films also showcases the broader role of piperidine derivatives in advanced synthesis. mdpi.com

Future Directions in Research on 4 2,3 Dimethylphenoxy Piperidine and Phenoxypiperidine Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of 4-(2,3-dimethylphenoxy)piperidine and its analogs is undergoing a transformation towards greener and more efficient practices. nih.govnih.gov Future research will likely focus on several key areas to improve sustainability and reduce the environmental impact of these chemical processes. nih.govresearchgate.net

One promising avenue is the adoption of biocatalysis . The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), has already demonstrated success in the synthesis of piperidine (B6355638) derivatives through multicomponent reactions. nih.govnih.gov These biocatalytic methods offer high yields and the potential for catalyst reuse, making them an attractive and sustainable alternative to traditional chemical catalysts. nih.govnih.gov Another innovative approach combines biocatalytic C-H oxidation with radical cross-coupling, a strategy that streamlines the synthesis of complex piperidines and reduces the number of reaction steps from as many as 17 to as few as 2-5. This method not only improves efficiency but also minimizes waste and reliance on costly precious metal catalysts.

Future efforts in this area will likely focus on expanding the scope of these green methodologies to a wider range of phenoxypiperidine derivatives and scaling them up for industrial applications. The development of novel one-pot approaches, such as the sustainable synthesis of piperidine from bio-renewable tetrahydrofurfurylamine, also points towards a future where these valuable chemical scaffolds can be produced with a significantly lower environmental footprint.

Exploration of Novel Chemical Reactivities and Transformations

Beyond improving existing synthetic routes, a significant area of future research lies in the discovery and development of novel chemical reactions and transformations for the phenoxypiperidine scaffold. This exploration will enable the creation of a more diverse range of derivatives with unique properties and potential applications.

A key area of development is the use of modular synthetic strategies that allow for the easy assembly of complex molecules from simpler building blocks. A recently developed two-step process involving biocatalytic carbon-hydrogen (C-H) oxidation followed by radical cross-coupling with nickel electrocatalysis exemplifies this approach. This method allows for the selective functionalization of the piperidine ring and the efficient formation of new carbon-carbon bonds, opening up new avenues for creating diverse molecular architectures.

Radical-mediated reactions are also emerging as a powerful tool for constructing and functionalizing piperidine rings. Techniques such as intramolecular radical C-H amination and cyclization, catalyzed by copper or through electrolysis, provide novel pathways to synthesize piperidine derivatives. Reductive hydroamination and cyclization cascades of alkynes offer another stereoselective route to substituted piperidines. These radical-based methods often proceed under mild conditions and can tolerate a variety of functional groups, making them highly versatile for creating complex molecules.

Researchers are also investigating new cyclization strategies to form the piperidine ring. This includes intramolecular 6-exo aza-Heck cyclizations under redox-neutral conditions and photochemical methods for [2+2] intramolecular cycloadditions of dienes to form bicyclic piperidinones that can be readily converted to piperidines. nih.gov The development of one-pot routes from halogenated amides to piperidines, which combine amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution, further expands the toolkit for synthesizing these heterocyclic structures.

The table below summarizes some of the novel transformations being explored for piperidine synthesis.

| Transformation | Key Features | Catalyst/Reagents | Potential Advantages |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Two-step, modular synthesis | Enzymes, Nickel | Reduced steps, cost-effective, access to 3D molecules |

| Intramolecular Radical C-H Amination | Cyclization via radical intermediates | Copper, Electrolysis | Novel bond formation, mild conditions |

| Reductive Hydroamination/Cyclization | Stereoselective cyclization of alkynes | Acid-mediated | Access to substituted piperidines |

| One-Pot Amide Cyclization | Tandem amide activation, reduction, and cyclization | Metal-free | Mild conditions, good yields for N-substituted piperidines |

Future research in this area will likely focus on expanding the substrate scope of these novel reactions, improving their efficiency and selectivity, and applying them to the synthesis of increasingly complex and functionally diverse phenoxypiperidine derivatives.

Advancements in Stereocontrol for Complex Phenoxypiperidine Derivatives

Achieving precise control over the three-dimensional arrangement of atoms, or stereocontrol, is a critical challenge in the synthesis of complex phenoxypiperidine derivatives. The biological activity of these molecules is often highly dependent on their specific stereochemistry. Future research in this area is focused on developing more sophisticated and reliable methods for controlling stereoisomerism during synthesis.

One of the most powerful strategies for achieving stereocontrol is asymmetric synthesis , which aims to produce a single enantiomer of a chiral molecule. A variety of approaches are being explored, including the use of chiral auxiliaries, chiral catalysts, and chiral starting materials from the "chiral pool". For instance, chiral oxazolopiperidone lactams, which can be prepared from chiral amino alcohols, have proven to be versatile intermediates for the enantioselective synthesis of a wide range of piperidine-containing natural products. These lactams allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring.

Asymmetric hydrogenation is another key technique for establishing stereocenters. The use of chiral catalysts, such as iridium complexes with chiral ligands, has enabled the highly enantioselective hydrogenation of pyridinium (B92312) salts to produce enantioenriched 2-alkylpiperidine derivatives. This method provides direct access to chiral piperidines and has been successfully applied to the synthesis of precursors for various alkaloids.

Stereocontrolled cyclization reactions are also at the forefront of research. N-directed hydroboration, for example, allows for the internal hydroboration of alkenylpiperidines with high regiocontrol and good stereocontrol. This method has been used to synthesize amino alcohols related to piperidine alkaloids. Furthermore, stereocontrolled strategies are being developed to create fused heterocyclic systems, such as piperidine-fused 3-methylenetetrahydropyrans, through regioselective bromoetherification and transition metal-catalyzed alkoxylation. Tandem Mannich-indium promoted allylation sequences are also being used to introduce multiple stereogenic centers in a single step.

The table below highlights some of the advanced methods for achieving stereocontrol in piperidine synthesis.

| Method | Approach | Key Features | Reported Selectivity |

| Chiral Oxazolopiperidone Lactams | Use of chiral auxiliaries | Regio- and stereocontrolled substituent introduction | High diastereoselectivity |

| Asymmetric Hydrogenation | Chiral catalysis | Direct synthesis of enantioenriched piperidines from pyridinium salts | Up to 92:8 er |

| N-Directed Hydroboration | Substrate-controlled cyclization | High regiocontrol and good stereocontrol in the formation of bicyclic systems | Good stereocontrol |

| Stereoselective Mannich Reactions | Tandem reaction sequences | Introduction of multiple stereocenters in a single step | >95:5 diastereomeric ratio |

| Catalytic Ring-Opening Aminolysis | Skeletal remodeling of bridged lactams | Stereocontrolled synthesis of highly decorated piperidinones | Exclusive acyl C-O bond cleavage |

Future research will continue to push the boundaries of stereocontrol, aiming for even higher levels of enantioselectivity and diastereoselectivity. The development of new chiral catalysts and reagents, as well as a deeper understanding of reaction mechanisms, will be crucial for achieving this goal and enabling the synthesis of increasingly complex and stereochemically defined phenoxypiperidine derivatives.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of this compound and other phenoxypiperidine derivatives. These computational tools offer the potential to dramatically accelerate the discovery of new molecules with desired properties and to optimize their synthetic routes.

Generative AI models are being developed to design novel molecular structures from the ground up. These models can be trained on vast datasets of known molecules and their properties, and then used to generate new chemical entities that are predicted to have specific biological activities or other desired characteristics. By combining generative models with multi-objective optimization algorithms, it is possible to design molecules that simultaneously satisfy multiple criteria, such as high potency and low toxicity.

Machine learning models are also being used to predict a wide range of molecular properties, including physicochemical properties, biological activity, and toxicity. These predictive models can be used to screen large virtual libraries of compounds and to prioritize candidates for synthesis and experimental testing. This can help to focus experimental efforts on the most promising molecules, thereby increasing the efficiency of the drug discovery process. For example, machine learning models have been developed to predict the pharmacokinetic and toxicological properties of compounds with a high degree of accuracy.

The table below provides an overview of the applications of AI and ML in phenoxypiperidine chemistry.

| Application | AI/ML Technique | Purpose | Potential Impact |

| Molecular Design | Generative Models, Deep Learning | Design of novel molecules with desired properties | Accelerated discovery of new drug candidates |

| Synthesis Planning | Retrosynthesis Algorithms, Machine Learning | Automated design of efficient synthetic routes | Reduced time and cost of synthesis |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Learning | Prediction of biological activity, toxicity, and physicochemical properties | Prioritization of compounds for experimental testing |

The continued development and integration of AI and ML tools will undoubtedly play a pivotal role in the future of phenoxypiperidine chemistry. These technologies will empower chemists to explore chemical space more effectively, to design molecules with greater precision, and to develop synthetic routes with unprecedented efficiency.

Expanding Applications in Non-Biological Materials and Chemical Technologies

While the primary focus of research on phenoxypiperidine derivatives has been in the realm of medicinal chemistry, the unique structural features of these compounds suggest potential applications in non-biological materials and chemical technologies. The combination of the rigid, aromatic phenoxy group and the flexible, functionalizable piperidine ring could be harnessed to create materials with novel properties.

One potential area of application is in polymer chemistry . Piperidine-based structures have been incorporated into polymeric films for applications such as drug delivery. For instance, 3-oxo-3-(piperidin-1-yl)propanenitrile has been used to prepare piperidine-based sodium alginate/poly(vinyl alcohol) films that exhibit antimicrobial activity. The phenoxy group, on the other hand, is a component of high-performance polymers like poly(aryl ether sulfone). By incorporating the this compound scaffold into polymer backbones or as pendant groups, it may be possible to create functional materials with tailored properties, such as enhanced thermal stability, specific redox activity, or unique optical characteristics. For example, the introduction of redox-active centers, such as phenazine, into polymers has led to materials with applications in electrochromics and organic batteries. The phenoxypiperidine moiety could potentially be functionalized to carry similar redox-active groups.

The piperidine nucleus is also known to act as a catalyst in various organic reactions. The basic nitrogen atom can catalyze reactions such as the Knoevenagel condensation and the Michael addition. It is conceivable that chiral phenoxypiperidine derivatives could be developed as organocatalysts for asymmetric synthesis, where the specific stereochemistry of the piperidine ring could induce enantioselectivity in chemical transformations.

Furthermore, the ability of the phenoxy group to participate in aromatic interactions and the piperidine ring to be N-functionalized opens up possibilities for the design of supramolecular assemblies and functional materials . These could include liquid crystals, molecular sensors, or components of metal-organic frameworks. The self-assembly properties of these molecules could be tuned by modifying the substituents on both the phenoxy and piperidine rings.

While specific research into the non-biological applications of this compound is currently limited, the inherent properties of its constituent parts suggest a promising future for this class of compounds in materials science and chemical technology. Future research in this area would involve the synthesis and characterization of polymers and other materials incorporating the phenoxypiperidine scaffold and the evaluation of their physical and chemical properties.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2,3-Dimethylphenoxy)piperidine with high purity?

- Methodological Answer : The synthesis typically involves coupling 2,3-dimethylphenol with a piperidine derivative (e.g., 4-chloropiperidine) under basic conditions. Key steps include:

- Substitution Reaction : Use a base (e.g., K₂CO₃ or NaOH) to deprotonate the phenolic hydroxyl group, enabling nucleophilic displacement of a leaving group (e.g., chloride) on the piperidine ring .

- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures purity (>95%). Monitor by TLC and confirm via H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm and piperidine protons at δ 2.5–3.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- H/C NMR : Assign aromatic protons (6.8–7.2 ppm) and piperidine signals (e.g., N–CH₂ at δ 2.5–3.5 ppm). Compare with analogous compounds like 4-(3,5-Dichlorophenyl)piperidine .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC : Assess purity using a C18 column with UV detection (λ = 254 nm) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target receptors (e.g., histamine H₃ or dopamine D₂ receptors). Compare with structurally related compounds (e.g., 4-(2,3-Dichlorophenyl)piperidine, which shows affinity for neurological targets) .

- QSAR Studies : Analyze substituent effects (e.g., methyl vs. chloro groups) on logP and binding energy. Methyl groups may enhance lipophilicity and CNS penetration .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare studies controlling for variables like assay type (e.g., radioligand vs. functional assays) or cell lines. For example, discrepancies in receptor affinity may arise from differences in cell membrane composition .

- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized conditions.

- Structural Verification : Confirm compound identity via X-ray crystallography to rule out isomer contamination .

Q. How can structure-activity relationship (SAR) studies optimize this compound for reduced toxicity?

- Methodological Answer :

- Substituent Modification : Replace methyl groups with electron-withdrawing groups (e.g., fluoro) to reduce metabolic oxidation (a common toxicity pathway) .

- In Vitro Tox Screens : Use hepatic cell lines (e.g., HepG2) to assess CYP450 inhibition and metabolite generation.

- Pharmacokinetic Profiling : Measure bioavailability and half-life in rodent models to balance efficacy and safety .

Q. What mechanistic insights guide the design of this compound-based enzyme inhibitors?

- Methodological Answer :

- Transition-State Mimicry : Incorporate moieties mimicking enzyme substrates (e.g., sulfonyl groups for protease inhibition) .

- Kinetic Studies : Determine inhibition constants (Kᵢ) using stopped-flow assays. For example, piperidine derivatives acting as non-competitive inhibitors may show allosteric binding .

- Crystallography : Resolve inhibitor-enzyme complexes to identify critical binding interactions (e.g., hydrogen bonds with active-site residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.